Linker-Length Lipophilicity Tuning: Propyl vs. Ethyl Analog Quantitative Comparison
The propyl linker separating the sulfonamide nitrogen from the morpholine ring in the target compound (CAS 1049735-87-6) produces a LogP of 1.207, as measured for the hydrochloride salt . In contrast, the directly analogous ethyl-linked compound 4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide (CAS 743452-14-4) carries one fewer methylene unit, resulting in a molecular weight reduction of 50.48 g·mol⁻¹ (MW 349.79 vs. 400.27) and a predicted LogP shift of approximately −0.5 to −0.8 log units for the free base form . This represents a quantifiable lipophilicity decrement that directly alters both LogD-dependent properties (membrane permeability, non-specific binding) and the conformational flexibility of the morpholine ring relative to the sulfonamide pharmacophore.
| Evidence Dimension | Lipophilicity (LogP) and molecular weight as a function of linker methylene count |
|---|---|
| Target Compound Data | LogP = 1.207 (hydrochloride salt); MW = 400.27 g·mol⁻¹; propyl linker (n = 3 carbons) |
| Comparator Or Baseline | 4-Chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide (CAS 743452-14-4): MW = 349.79 g·mol⁻¹; ethyl linker (n = 2 carbons); predicted LogP shift −0.5 to −0.8 log units relative to free base |
| Quantified Difference | ΔMW ≈ 50.48 g·mol⁻¹; Δ linker −1 methylene; estimated ΔLogP ≈ −0.5 to −0.8 log units |
| Conditions | Calculated and experimental LogP values from Fluorochem supplier data (target) and AKSci/ChemSrc specifications (ethyl analog) |
Why This Matters
Even a single methylene difference in the linker can shift LogP by more than 0.5 log units, directly affecting the pharmacokinetic or biophysical profile of derived probes and necessitating explicit linker selection rather than casual substitution.
